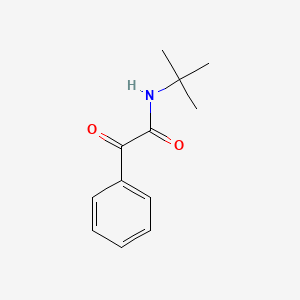
phenylglyoxylic-N-t-butylamide
Description
Phenylglyoxylic-N-t-butylamide is an α-ketocarboxylic acid amide derivative synthesized via a high-yield industrial process. According to a 2025 report by Deutsche Gold- und Silber-Scheideanstalt, this compound is produced by reacting phenylglyoxylic acyl cyanide with t-butylamine, followed by extraction with methylene chloride. The process achieves a 95% yield, with the final product exhibiting a melting point of 76–77°C . Its primary application lies in agrochemical synthesis, particularly as an intermediate in herbicides and fungicides, owing to its stability and reactivity in coupling reactions.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-tert-butyl-2-oxo-2-phenylacetamide |
InChI |
InChI=1S/C12H15NO2/c1-12(2,3)13-11(15)10(14)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,13,15) |
InChI Key |
SVWOSRJNHDBRGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
Phenylglyoxylic-N-t-butylamide
- Structure : Features a phenylglyoxylic acid backbone (α-keto carbonyl group) linked to a bulky t-butylamide moiety.
- Key Properties : High crystallinity (melting point 76–77°C) and industrial-scale synthesis efficiency (95% yield) .
3-Chloro-N-phenyl-phthalimide
- Structure : Contains a phthalimide core (isoindoline-1,3-dione) substituted with a chlorine atom and a phenyl group.
- Key Properties: Used as a monomer in polyimide synthesis, requiring high purity for polymerization. However, synthesis yield and melting point data are unspecified in available literature .
Hydroxamic Acid Derivatives (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide)
- Structure : Characterized by an N-hydroxyamide group, often with aryl or cycloalkyl substituents.
- Key Properties : Primarily utilized as antioxidants (e.g., radical scavengers like DPPH). Synthesis methods vary, but purification often involves recrystallization or distillation .
Substituted N-(3-(Pyrimidin-4-yl)phenyl)acrylamide Analogs
Table 1. Comparative Data for Selected Amide Derivatives
| Compound Name | Key Functional Groups | Synthesis Yield | Melting Point (°C) | Primary Application |
|---|---|---|---|---|
| This compound | α-Keto carbonyl, t-butylamide | 95% | 76–77 | Herbicide/Fungicide |
| 3-Chloro-N-phenyl-phthalimide | Phthalimide, Cl, phenyl | Not reported | Not reported | Polyimide monomers |
| N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide | Hydroxamic acid, Cl, cyclohexane | Not reported | Not reported | Antioxidants |
| N-(3-(Pyrimidin-4-yl)phenyl)acrylamide | Acrylamide, pyrimidine | Not reported | Not reported | Pharmaceuticals (BTK inhibitors) |
Application-Specific Performance
- Agrochemical Utility : this compound’s α-keto group enhances reactivity in nucleophilic substitutions, making it ideal for herbicide intermediates. In contrast, 3-chloro-N-phenyl-phthalimide’s rigid aromatic structure favors thermal stability in polymers .
- Pharmaceutical Relevance : Substituted acrylamides (e.g., BTK inhibitors) rely on hydrogen-bonding motifs absent in phenylglyoxylic derivatives, underscoring divergent structure-activity priorities .
- Antioxidant Activity : Hydroxamic acids exhibit radical scavenging via N-OH groups, a mechanism irrelevant to this compound’s agrochemical role .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


